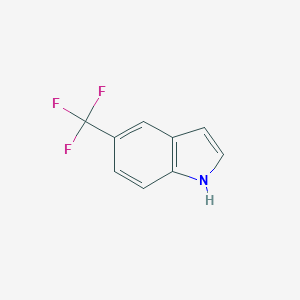

5-(Trifluoromethyl)indole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(trifluoromethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFDJWUYKUPBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376720 |

Source

|

| Record name | 5-(TRIFLUOROMETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100846-24-0 |

Source

|

| Record name | 5-(TRIFLUOROMETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethyl Group in the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Strategic functionalization of this privileged scaffold is a key tactic in drug discovery. The introduction of a trifluoromethyl (-CF3) group, as seen in 5-(Trifluoromethyl)indole, is a particularly powerful modification. This highly electronegative moiety can profoundly alter a molecule's physicochemical and pharmacological properties, making it a valuable building block for modern drug design.[2][3]

The -CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity to improve cell membrane permeability, and modulates the electronic profile of the indole ring.[4] These attributes make this compound a highly sought-after intermediate for developing novel therapeutics across various disease areas. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications for professionals in the field.

Core Properties and Identification

This compound is a solid, typically appearing as an off-white or yellow powder at room temperature. Its core identification and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 100846-24-0 | [5][6] |

| Molecular Formula | C₉H₆F₃N | [5][6] |

| Molecular Weight | 185.15 g/mol | [5][6] |

| Melting Point | 67-70 °C | [5] |

| Boiling Point | 256.7 ± 35.0 °C (Predicted) | [7] |

| Form | Powder | [5] |

Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of this compound. Below is a summary of expected spectroscopic data based on analysis of the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The N-H proton of the pyrrole ring will typically appear as a broad singlet at a downfield chemical shift (> 8 ppm). Protons on the pyrrole ring (at C2, C3) and the benzene ring (C4, C6, C7) will exhibit characteristic splitting patterns (singlets, doublets, or multiplets) in the aromatic region (approx. 6.5-8.0 ppm).

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the -CF3 group.

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and powerful tool for characterization. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the -CF3 group.[8][9] The chemical shift, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard, is characteristic of an aromatic trifluoromethyl group.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹, characteristic of the indole N-H bond.[10]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region, indicative of the trifluoromethyl group.[11]

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum is expected to show a prominent molecular ion (M⁺˙) peak at m/z = 185. The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the -CF3 group. Key fragmentation pathways may include:

-

Loss of a Fluorine radical (•F): Leading to a fragment at [M-19]⁺.

-

Loss of the Trifluoromethyl radical (•CF₃): A potential fragmentation leading to an ion at m/z 116.[12]

-

Loss of HCN: A characteristic fragmentation of the indole ring, leading to an ion at [M-27]⁺.

References

- 1. ijrpr.com [ijrpr.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. rsc.org [rsc.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(Trifluoromethyl)indole

Introduction: The Strategic Importance of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, indole derivatives are a cornerstone, forming the structural basis of numerous biologically active compounds.[1] The strategic introduction of a trifluoromethyl (CF₃) group, as seen in 5-(Trifluoromethyl)indole, dramatically enhances the therapeutic potential of the parent scaffold.[1][2] This highly electronegative moiety can significantly alter key physicochemical properties, leading to improved metabolic stability, enhanced membrane permeability, and modulated receptor binding affinity.[1][3]

The CF₃ group acts as a "lipophilic hydrogen bond donor" and can block sites of oxidative metabolism, prolonging the in-vivo half-life of a drug candidate.[1] Consequently, this compound is not merely a compound but a strategic building block, offering a direct route to novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth analysis of its core physicochemical characteristics, offering researchers and drug development professionals the foundational data and experimental insights required for its effective application.

Core Molecular and Physical Properties

This compound is a crystalline solid at room temperature.[4][5][6] Its fundamental properties are crucial for handling, formulation, and predicting its behavior in various experimental and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₃N | [5][7][8] |

| Molecular Weight | 185.15 g/mol | [5][7] |

| Appearance | Yellow to white powder | [4][5][6] |

| Melting Point | 67-70 °C | [4][5][6] |

| Boiling Point (Predicted) | 256.7 ± 35.0 °C | [4][6] |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 15.94 ± 0.30 | [4][6] |

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the equilibrium distribution of a compound between an oily (n-octanol) and an aqueous phase.[9] A balanced LogP is essential for oral bioavailability, allowing the molecule to permeate the lipid-rich intestinal wall while maintaining sufficient aqueous solubility for transport in the bloodstream.

The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance cell membrane permeability.[1]

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

The Shake-Flask method is the gold standard for LogP determination, directly measuring the partitioning of the analyte between n-octanol and water.[10][11][12] It is suitable for compounds with LogP values in the range of -2 to 4.[10][11]

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Substance Preparation: Prepare a stock solution of this compound in n-octanol at a concentration not exceeding 0.01 mol/L.[9]

-

Partitioning: In a suitable vessel, combine the n-octanol stock solution with the pre-saturated water phase at different volume ratios (e.g., 1:1, 2:1, 1:2).

-

Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached.[11] This is typically achieved by mechanical shaking.

-

Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[9][11][12]

-

Analysis: Accurately determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). The LogP is the base-10 logarithm of this value.

Caption: Workflow for LogP determination using the OECD 107 Shake-Flask method.

Aqueous Solubility: A Prerequisite for Biological Activity

Aqueous solubility is a fundamental property that dictates the dissolution rate and bioavailability of a drug candidate. Poor solubility can lead to unreliable results in in-vitro assays and insufficient absorption in-vivo. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most accurate and relevant measure for drug development.[13][14]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines a miniaturized shake-flask method to determine the thermodynamic solubility of this compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[13][15]

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.[13] The presence of solid material at the end of the experiment is crucial to ensure equilibrium with a saturated solution.[13]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[13]

-

Equilibration: Seal the vial and place it in an orbital shaker or thermomixer. Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for at least 24 hours to ensure equilibrium is reached.[13]

-

Sample Processing: After incubation, centrifuge the sample to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

Quantification: Prepare a calibration curve using known concentrations of this compound (typically dissolved in a small amount of DMSO and then diluted in the assay buffer). Analyze the filtered supernatant and calibration standards by LC-MS or HPLC-UV to determine the concentration.[15]

-

Result Reporting: The determined concentration is the thermodynamic solubility, reported in units such as µg/mL or µM.[15]

Ionization Constant (pKa): Predicting Behavior in Physiological pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[16] For an indole, the relevant pKa is that of the N-H proton on the pyrrole ring. This value is critical as it determines the charge state of the molecule across the physiological pH range (e.g., stomach, intestine, blood), which in turn influences its solubility, permeability, and interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity (lower the pKa) of the indole N-H compared to unsubstituted indole.[17]

Methodological Approach: pKa Determination (OECD 112)

The OECD 112 guideline describes several methods for pKa determination, including titration, spectrophotometry, and conductometry.[18][19] For a compound like this compound, which possesses a UV chromophore, the UV-spectrophotometric method is highly suitable.

Principle: The UV-Vis absorption spectrum of the ionized and unionized forms of the molecule will differ. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of the two species and subsequently calculate the pKa.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Spectrum Acquisition: Prepare solutions of this compound at a constant concentration in each buffer. Record the UV-Vis spectrum for each solution to identify the wavelength(s) with the largest difference in absorbance between the fully protonated and deprotonated forms.

-

Data Collection: Measure the absorbance of each solution at the chosen analytical wavelength.

-

Calculation: The pKa is calculated using the Henderson-Hasselbalch equation or by fitting the absorbance vs. pH data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.[16]

Caption: Relationship between pH, pKa, and the ionization state of the indole nitrogen.

Spectroscopic Profile

The spectroscopic profile is the unique fingerprint of a molecule, essential for its identification, structural elucidation, and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic structure of the molecule.

-

¹H NMR: Proton NMR reveals the number and environment of hydrogen atoms. For this compound, characteristic signals would appear for the aromatic protons on the benzene and pyrrole rings, as well as the N-H proton.[6][20] The signals for protons on the trifluoromethyl-substituted ring (positions 4, 6, and 7) will be influenced by the strong electron-withdrawing effect of the CF₃ group.

-

¹³C NMR: Carbon NMR shows the different types of carbon atoms. The spectrum would display distinct signals for the nine carbons, with the carbon directly attached to the CF₃ group and the CF₃ carbon itself showing characteristic shifts and splitting patterns (quartet for the C-CF₃ due to coupling with fluorine).

-

¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds. This compound will exhibit a single sharp signal for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides a sensitive probe of the local electronic environment.[21][22]

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 185. Key fragmentation would likely involve the loss of the CF₃ group or cleavage of the indole ring structure.[23][24]

Conclusion: A Profile of a Privileged Scaffold

The physicochemical properties of this compound—moderate lipophilicity, defined solubility, and an acidic N-H proton—make it a highly attractive and versatile building block in drug discovery. The electron-withdrawing trifluoromethyl group fine-tunes the electronic character of the indole core, enhancing its metabolic stability and modulating its potential interactions with biological targets.[1] Understanding and applying the principles and protocols outlined in this guide enables researchers to fully leverage the strategic advantages conferred by this powerful fluorinated intermediate, accelerating the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 4. 100846-24-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 100846-24-0 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. This compound | 100846-24-0 [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of 5-(Trifluoromethyl)indole in Organic Solvents

Introduction: The Significance of 5-(Trifluoromethyl)indole in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a widely employed tactic in modern drug design to enhance a molecule's therapeutic potential.[2][3][4] The -CF3 group's unique electronic properties and high lipophilicity can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][5] Consequently, a thorough understanding of the physicochemical properties of this compound, particularly its solubility in various organic solvents, is paramount for researchers in drug development, process chemistry, and formulation science.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this important fluorinated intermediate.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The table below summarizes the key physicochemical parameters of this compound, which collectively influence its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃N | [6][7] |

| Molecular Weight | 185.15 g/mol | [6] |

| Melting Point | 67-70 °C | |

| Appearance | Powder | |

| InChI Key | LCFDJWUYKUPBJM-UHFFFAOYSA-N |

The presence of the electron-withdrawing trifluoromethyl group significantly impacts the electron density of the indole ring system, influencing its polarity and hydrogen bonding capabilities.[2][8]

Predicted Solubility Profile in Common Organic Solvents

While extensive quantitative solubility data for this compound is not widely published, we can predict its solubility based on the fundamental principle of "like dissolves like" and the known effects of its functional groups.[9] The indole nitrogen provides a site for hydrogen bonding, while the trifluoromethyl group enhances lipophilicity.[2]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the indole moiety. |

| Acetonitrile (ACN) | Moderate | Its polar nature and ability to accept hydrogen bonds suggest good solubility. | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the indole structure. |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall lipophilic character imparted by the trifluoromethyl group should allow for reasonable solubility in this common organic solvent. |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring, but the polarity difference may limit high solubility. | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure. |

Note: This table presents a qualitative prediction. For precise applications, experimental verification is crucial to obtain quantitative solubility data.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[10] This section provides a detailed, step-by-step protocol.

Diagram of the Solubility Determination Workflow

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Materials and Equipment

-

This compound

-

Analytical balance

-

Vials with screw caps

-

A selection of organic solvents (HPLC grade)

-

Thermostatically controlled shaker

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached.[11]

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Use a syringe to draw the supernatant and filter it through a solvent-compatible 0.22 µm filter into a clean vial.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Accurately dilute an aliquot of the saturated solution with the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC or UV-Vis spectrophotometry to determine the concentration of this compound in the saturated solution.

-

-

Data Analysis:

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Use the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Kinetic vs. Thermodynamic Solubility

In early-stage drug discovery, a distinction is often made between kinetic and thermodynamic solubility.[10][11][12]

-

Thermodynamic Solubility: As determined by the shake-flask method described above, this is the true equilibrium solubility of the most stable crystalline form of the compound.[11][12]

-

Kinetic Solubility: This is a measure of the concentration of a compound in solution after a solid compound, often dissolved in a solvent like DMSO, is added to an aqueous buffer and a precipitate forms.[10][13] It is a measure of how quickly a compound precipitates from a supersaturated solution and is often higher than the thermodynamic solubility.[12]

Decision-Making Framework for Solubility Assays

Caption: A diagram illustrating the choice between kinetic and thermodynamic solubility assays based on the drug discovery stage.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its handling, purification, and application in various stages of research and development. While quantitative data may not be readily available, a predictive understanding based on its physicochemical properties, coupled with robust experimental determination using methods like the shake-flask protocol, empowers researchers to effectively utilize this versatile building block. The strategic choice between kinetic and thermodynamic solubility assessments, aligned with the specific goals of the research phase, will further ensure the generation of relevant and reliable data for successful drug discovery and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. chem.ws [chem.ws]

- 10. enamine.net [enamine.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. inventivapharma.com [inventivapharma.com]

A Spectroscopic Guide to 5-(Trifluoromethyl)indole: A Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds have emerged as indispensable structural motifs. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can profoundly influence a molecule's physicochemical and pharmacological properties. This includes modulating metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable building blocks, 5-(Trifluoromethyl)indole stands out as a crucial intermediate in the synthesis of a wide array of bioactive molecules.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, catering to researchers, scientists, and professionals in drug development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the unambiguous identification and characterization of this important compound.

Molecular Structure and Spectroscopic Rationale

The unique spectroscopic signature of this compound arises from its distinct molecular architecture. The indole scaffold, a bicyclic aromatic heterocycle, possesses a rich electronic environment. The strategic placement of the highly electronegative trifluoromethyl group at the C-5 position of the benzene ring introduces significant electronic perturbations, which are readily observable in its various spectra. Understanding these structure-spectra correlations is paramount for both quality control in synthesis and for tracking chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the indole ring. The electron-withdrawing nature of the CF₃ group deshields the protons on the benzene ring, leading to downfield shifts.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-1 (N-H) | ~8.36 | br s |

| H-4 | ~7.95 | m |

| H-7 | ~7.45 | m |

| H-6 | ~7.31 | m |

| H-2 | ~7.45 | m |

| H-3 | ~6.65 | m |

Data recorded in DMSO-d₆ at 300 MHz.[1]

Insight into Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the N-H proton, which might otherwise undergo rapid exchange in protic solvents like methanol-d₄ or D₂O, leading to signal broadening or disappearance. The broadness of the N-H signal is a characteristic feature, resulting from quadrupolar relaxation and potential intermolecular hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom attached to the trifluoromethyl group (C-5) and the CF₃ carbon itself exhibit characteristic signals. The strong electron-withdrawing effect of the fluorine atoms causes a significant downfield shift for C-5 and a distinct quartet for the CF₃ carbon due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| C-2 | ~125 | d |

| C-3 | ~103 | d |

| C-3a | ~128 | s |

| C-4 | ~120 | d |

| C-5 | ~125 (q, JC-F ≈ 32 Hz) | s |

| C-6 | ~118 | d |

| C-7 | ~112 | d |

| C-7a | ~135 | s |

| -CF₃ | ~124 (q, JC-F ≈ 272 Hz) | q |

Note: These are predicted values based on the analysis of similar substituted indoles and the known effects of the trifluoromethyl group. Experimental verification is recommended.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the three equivalent fluorine atoms of the CF₃ group will give rise to a single, sharp signal. The chemical shift of this signal is a sensitive probe of the electronic environment of the indole ring.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data of this compound

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm |

| -CF₃ | ~ -61 to -64 |

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shift can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1620-1450 | C=C Stretch | Aromatic Ring |

| ~1350-1100 | C-F Stretch | Trifluoromethyl |

Note: These are characteristic ranges. The exact peak positions can be influenced by the molecular environment and physical state of the sample.

The spectrum of this compound will be dominated by a sharp, characteristic N-H stretching band around 3400 cm⁻¹. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The most indicative feature for the presence of the trifluoromethyl group is a series of strong absorption bands in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

For this compound (C₉H₆F₃N), the expected molecular weight is 185.15 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 185. A key fragmentation pathway would involve the loss of a fluorine atom or the entire trifluoromethyl group.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 185 | [M]⁺ |

| 166 | [M - F]⁺ |

| 116 | [M - CF₃]⁺ |

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Acquisition

Caption: Standard workflow for NMR data acquisition.

IR Spectroscopy Acquisition

Caption: Protocol for solid-state IR using ATR.

Mass Spectrometry Acquisition

Caption: General workflow for Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a detailed overview of its expected NMR, IR, and MS data, grounded in the principles of chemical structure and spectroscopy. By following standardized protocols and understanding the rationale behind the observed spectral features, researchers can confidently identify and utilize this key building block in the synthesis of novel chemical entities with potential therapeutic or agrochemical applications. The interplay of the aromatic indole core and the electron-withdrawing trifluoromethyl group creates a unique spectroscopic fingerprint, making its unambiguous characterization both essential and achievable through the multi-technique approach outlined herein.

References

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group on the Indole Ring

The indole scaffold is a cornerstone in drug discovery, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] The strategic modification of this core structure is a fundamental exercise in medicinal chemistry, aimed at fine-tuning a molecule's physicochemical and pharmacological profile. Among the most powerful modifications is the introduction of a trifluoromethyl (CF3) group. This seemingly simple addition dramatically alters the electronic landscape of the indole ring, imparting properties that can enhance metabolic stability, increase bioavailability, and modulate receptor binding affinity.[2]

This technical guide provides an in-depth exploration of the profound electron-withdrawing effects of the CF3 group on the indole nucleus. We will dissect the fundamental electronic principles, explore the consequences for reactivity and physicochemical properties, and provide field-proven protocols for the synthesis and characterization of these valuable compounds. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to harness the unique properties of trifluoromethylated indoles in their scientific endeavors.

Part 1: The Electronic Signature of the CF3 Group on the Indole Nucleus

The trifluoromethyl group is one of the most potent electron-withdrawing groups employed in organic chemistry.[3] Its influence stems almost exclusively from a powerful inductive effect, a consequence of the high electronegativity of the three fluorine atoms.

The Dominance of the Inductive Effect (-I)

The three fluorine atoms, being the most electronegative elements, create a strong dipole moment by pulling electron density away from the central carbon atom of the CF3 group. This carbon, now electron-deficient, exerts a strong pull on the electrons of the atom to which it is attached on the indole ring. This effect, transmitted through the sigma (σ) bonds, is known as the negative inductive effect (-I).[3] This potent and localized electron withdrawal significantly lowers the electron density across the entire indole ring system. Unlike groups such as nitro (-NO2) or cyano (-CN), the CF3 group has no low-lying empty orbitals to participate in resonance, making its electron-withdrawing character almost purely inductive.

Caption: Inductive electron withdrawal by the CF3 group.

Part 2: Physicochemical Consequences of Trifluoromethylation

The significant perturbation of the indole ring's electronic structure leads to predictable and advantageous changes in its key physicochemical properties.

Increased Acidity of the N-H Bond

The indole N-H proton is weakly acidic. The delocalization of the resulting negative charge of the conjugate base (the indolide anion) into the aromatic system provides stabilization. By strongly withdrawing electron density from the ring, an attached CF3 group further stabilizes this anion. This enhanced stabilization of the conjugate base results in a significant increase in the acidity (a lowering of the pKa) of the N-H proton.

This increased acidity is a critical consideration in synthesis and drug design. For instance, N-alkylation or N-arylation reactions, which often require deprotonation of the indole nitrogen, can be facilitated. Furthermore, the ability of the N-H group to act as a hydrogen bond donor is altered, which can impact drug-receptor interactions.

Table 1: Comparison of Indole Acidity

| Compound | Position of CF3 | pKa (in DMSO) | Rationale for Acidity Change |

| Indole | N/A | ~21.0[4] | Baseline acidity due to aromatic stabilization of the indolide anion. |

| 5-(Trifluoromethyl)indole | 5 | Predicted < 21.0 | The CF3 group strongly withdraws electron density via the -I effect, stabilizing the negative charge on the nitrogen of the conjugate base, thereby increasing acidity. |

| 2-(Trifluoromethyl)indole | 2 | Predicted < 21.0 | The proximity of the CF3 group to the pyrrole ring provides a very strong inductive stabilization of the indolide anion, leading to a significant increase in acidity. |

Enhanced Lipophilicity and Metabolic Stability

In drug development, lipophilicity is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The CF3 group is highly lipophilic, and its incorporation into the indole scaffold generally increases the overall lipophilicity of the molecule. This can lead to improved cell membrane permeability and enhanced bioavailability.[2]

Furthermore, the CF3 group can act as a metabolic shield. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a robust CF3 group on the ring can block these susceptible positions from enzymatic degradation, thereby increasing the metabolic stability and half-life of the drug candidate.[2]

Part 3: Modulating the Reactivity of the Indole Ring

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic aromatic substitution (EAS), with a strong preference for reaction at the C3 position. The introduction of a powerful electron-withdrawing group like CF3 fundamentally alters this reactivity.

Electrophilic Aromatic Substitution (EAS)

The EAS reaction proceeds through a high-energy cationic intermediate known as a sigma complex (or arenium ion).[5][6] The rate-determining step is the formation of this intermediate.[7] Electron-donating groups stabilize this positive charge, activating the ring and accelerating the reaction. Conversely, electron-withdrawing groups destabilize the sigma complex, deactivating the ring and slowing the reaction.

The CF3 group strongly deactivates the indole ring towards EAS.[7] Any electrophilic attack will be significantly slower compared to unsubstituted indole. While the CF3 group on a simple benzene ring is a meta-director, its effect on the indole system is more nuanced. The inherent reactivity of the pyrrole moiety still favors substitution at C3. However, the deactivating effect is felt across the entire molecule. For instance, in 2-CF3-indole, while the molecule is deactivated, it remains surprisingly reactive towards electrophiles at the C3 position, often not requiring harsh Lewis acid catalysis for reactions like halogenation.[1] This is because the lone pair on the indole nitrogen can still participate in stabilizing the positive charge of the sigma complex formed upon C3 attack, a pathway that remains the least unfavorable despite the overall deactivation.

Part 4: Synthetic Strategies and Protocols

The synthesis of trifluoromethylated indoles can be achieved through various methods, including the functionalization of pre-formed indole rings or the construction of the ring from trifluoromethylated precursors. A common and robust method is the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-indole

This protocol is adapted from methodologies that utilize trifluoromethylated building blocks for cyclization.[4]

Objective: To synthesize 2-(Trifluoromethyl)-1H-indole via the reduction and cyclization of an α-CF3-β-(2-nitroaryl) enamine intermediate.

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of a suitable trifluoromethylated ortho-nitrostyrene (1.0 eq) in a suitable solvent such as pyrrolidine, add an excess of pyrrolidine (e.g., 5-10 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR until the starting styrene is consumed.

-

Upon completion, remove the excess pyrrolidine under reduced pressure to yield the crude α-CF3-β-(2-nitroaryl) enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to form the Indole Ring

-

Dissolve the crude enamine from Step 1 in a mixture of acetic acid and water.

-

Add iron powder (Fe, an excess, e.g., 5-10 eq) to the solution portion-wise to control the initial exotherm.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir vigorously. Monitor the reaction by TLC. The reduction of the nitro group followed by spontaneous intramolecular cyclization and elimination of water forms the indole ring.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-(Trifluoromethyl)-1H-indole.

Caption: General workflow for the synthesis of 2-CF3-Indole.

Part 5: Spectroscopic Characterization

The successful synthesis of a CF3-indole must be confirmed through rigorous spectroscopic analysis. The CF3 group provides unique handles for characterization, particularly in NMR spectroscopy.

Key Spectroscopic Signatures:

-

¹⁹F NMR: This is the most definitive technique. A trifluoromethyl group will appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift will be characteristic of a CF3 group attached to an aromatic system. For example, the singlet for 2-CF3-indole appears around -60.9 ppm.[1]

-

¹H NMR: The protons on the indole ring will experience downfield shifts due to the electron-withdrawing nature of the CF3 group. The N-H proton will typically appear as a broad singlet at a significantly downfield chemical shift (e.g., > 8.0 ppm).

-

¹³C NMR: The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant (typically > 250 Hz). The indole ring carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant (²JCF, ³JCF, etc.) decreasing with distance from the CF3 group. The carbon directly attached to the CF3 group will be significantly shifted and will show a large quartet splitting.[1]

-

Infrared (IR) Spectroscopy: Strong C-F stretching vibrations will be prominent in the fingerprint region, typically in the range of 1100-1300 cm⁻¹. The N-H stretch will be observed as a sharp peak around 3400-3500 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula.

Conclusion

The trifluoromethyl group is a powerful tool for modulating the properties of the indole scaffold. Its dominant inductive electron-withdrawing effect profoundly influences the acidity, reactivity, and other physicochemical properties of the molecule. This guide has outlined the core principles behind these effects, from the fundamental electronic perturbations to their practical implications in synthesis and drug design. By understanding and leveraging the unique characteristics of the CF3 group, researchers can continue to develop novel indole-based molecules with enhanced therapeutic potential, pushing the boundaries of modern drug discovery.

References

- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Trifluoromethyl Moiety in Indole Scaffolds: A Technical Guide to Screening for Novel Biological Activities

Introduction: The Strategic Advantage of the 5-(Trifluoromethyl)indole Scaffold in Drug Discovery

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its inherent biological activity and versatile chemical functionality make it a cornerstone of drug design. The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 5-position, dramatically enhances the therapeutic potential of the indole core.[2] This enhancement is not merely an incremental improvement but a strategic modification that leverages the unique properties of fluorine chemistry.

The CF3 group is highly electronegative and lipophilic, which confers several advantages.[2] It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase cell membrane permeability for better bioavailability, and alter the electronic profile of the indole ring, potentially leading to stronger and more selective interactions with biological targets.[2] These desirable characteristics have made this compound derivatives a focal point in the search for new anticancer, antimicrobial, and anti-inflammatory agents.

This guide provides an in-depth technical overview of the methodologies employed in the biological activity screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices, ensuring a robust and scientifically sound screening cascade.

Part 1: Anticancer Activity Screening

The search for novel anticancer agents is a primary focus for the screening of this compound derivatives. These compounds have shown promise in inhibiting tumor cell growth through various mechanisms, including the induction of apoptosis and disruption of the cell cycle.

Primary Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Causality Behind Experimental Choices:

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.

-

Choice of Cell Lines: A panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) is crucial to assess the spectrum of activity and potential selectivity of the derivatives.[4] It is recommended to use well-characterized cell lines from reputable sources like the American Type Culture Collection (ATCC) to ensure reproducibility.[4] The selection should also consider the molecular subtypes of the cancers to identify potential targeted therapies.

-

Limitations and Considerations: The MTT assay measures metabolic activity, not cell viability directly. Therefore, compounds that affect mitochondrial function without killing the cell can lead to misleading results. It is also important to run a control with the compound in a cell-free medium to check for direct reduction of MTT.[3]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Novel this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 (Breast) | 5.2 |

| Derivative 1 | A549 (Lung) | 8.1 |

| Derivative 2 | HCT116 (Colon) | 2.5 |

| Derivative 2 | K562 (Leukemia) | 1.8 |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 |

Mechanistic Assays: Unraveling the Mode of Action

Once cytotoxic activity is confirmed, the next step is to investigate the mechanism by which the compounds induce cell death.

1.2.1. Apoptosis Induction: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to detect apoptosis.

Causality Behind Experimental Choices:

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Thus, cells can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), or necrotic (Annexin V-/PI+).

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorophores with the appropriate lasers and detecting the emission signals.

1.2.2. Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Measuring their activity provides further evidence of apoptosis induction.

Causality Behind Experimental Choices:

-

Principle: Caspase activity assays use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a fluorophore or a chromophore.[5] When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[5]

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.

-

Substrate Addition: Add a proluminescent caspase-3/7 substrate to the cell lysate in a multiwell plate.[5]

-

Incubation: Incubate at room temperature to allow for substrate cleavage.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the caspase activity.[5]

1.2.3. Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, preventing cell proliferation.

Causality Behind Experimental Choices:

-

Principle: Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI).[6] The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat cells with the test compound. Harvest the cells and fix them in cold 70% ethanol.[7]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[8]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to generate a DNA content histogram.

Visualization: Anticancer Screening Workflow

Caption: A streamlined workflow for anticancer drug screening.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Indole derivatives have shown significant potential in this area.

Preliminary Antibacterial and Antifungal Screening: Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a widely used qualitative technique for initial antimicrobial screening.[9]

Causality Behind Experimental Choices:

-

Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism.[9] The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[10]

-

Choice of Microorganisms: A panel of clinically relevant and standardized bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains should be used.[11] Including both Gram-positive and Gram-negative bacteria is essential to determine the spectrum of activity.

Experimental Protocol: Disk Diffusion Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[12]

-

Plate Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).[9]

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.[9]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

Quantitative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality Behind Experimental Choices:

-

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.[13] Each well is then inoculated with a standardized number of microorganisms. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration without visible growth is the MIC.

-

Troubleshooting: Common issues include contamination, incorrect inoculum density, and precipitation of the test compound. Strict aseptic techniques, accurate inoculum preparation, and solubility checks are crucial.

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in broth in a 96-well microtiter plate.[13]

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: Determine the MIC by visually assessing the lowest concentration of the compound that prevents turbidity.

Data Presentation: Antimicrobial Activity of Novel this compound Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Derivative 3 | S. aureus | 18 | 8 |

| Derivative 3 | E. coli | 12 | 32 |

| Derivative 4 | C. albicans | 20 | 4 |

| Ciprofloxacin (Control) | S. aureus | 25 | 1 |

| Fluconazole (Control) | C. albicans | 22 | 2 |

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanisms of indole derivatives can be diverse, including inhibition of respiratory metabolism and disruption of membrane potential.[14][15] Further studies, such as measuring reactive oxygen species generation or assessing membrane integrity with fluorescent dyes, can elucidate the specific mode of action.

Visualization: Antimicrobial Screening Workflow

Caption: A systematic approach for antimicrobial screening.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a significant therapeutic goal.

In Vitro Anti-inflammatory Screening: Cytokine Quantification

A common in vitro model for inflammation involves stimulating immune cells, such as macrophages, with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Causality Behind Experimental Choices:

-

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[2] A capture antibody specific for the cytokine of interest is coated onto a microplate well. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[16]

-

Data Interpretation: A dose-dependent reduction in the production of pro-inflammatory cytokines by the test compound indicates anti-inflammatory activity. It is crucial to perform a cytotoxicity assay (e.g., MTT) in parallel to ensure that the observed reduction in cytokine levels is not due to cell death.[17]

Experimental Protocol: Cytokine ELISA

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[17]

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Data Analysis: Calculate the cytokine concentrations from a standard curve and determine the inhibitory effect of the compound.

Mechanistic Pathway Analysis: NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes.[12][17] Investigating the effect of this compound derivatives on the NF-κB signaling pathway can provide valuable mechanistic insights.

Causality Behind Experimental Choices:

-

Principle: In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[18] Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[18] The inhibition of IκB phosphorylation or NF-κB nuclear translocation can be assessed by Western blotting or immunofluorescence, respectively.

Visualization: NF-κB Signaling Pathway

Caption: Simplified overview of the NF-κB signaling pathway.

Conclusion

The biological activity screening of novel this compound derivatives is a multi-faceted process that requires a systematic and logical approach. This guide has outlined a comprehensive screening cascade, from initial high-throughput assays to more detailed mechanistic studies for anticancer, antimicrobial, and anti-inflammatory activities. By understanding the principles behind each assay and making informed experimental choices, researchers can effectively identify and characterize promising new therapeutic agents based on this versatile and potent chemical scaffold. The integration of robust protocols, careful data analysis, and a deep understanding of the underlying biology is paramount to the successful translation of these novel compounds from the laboratory to the clinic.

References

- 1. youtube.com [youtube.com]

- 2. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medium.com [medium.com]

- 14. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biomatik.com [biomatik.com]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

In Silico Prediction of 5-(Trifluoromethyl)indole Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-silico workflow for predicting the biological activity of 5-(Trifluoromethyl)indole, a privileged scaffold in medicinal chemistry. In the absence of extensive experimental data, computational methods offer a rapid and cost-effective strategy to profile novel compounds, identify potential biological targets, and anticipate pharmacokinetic properties. This document details the methodologies for target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By integrating these approaches, researchers can construct a robust bioactivity hypothesis for this compound, thereby prioritizing and guiding subsequent experimental validation.

Introduction: The Significance of the Trifluoromethyl Indole Scaffold

The indole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities.[1] The strategic incorporation of a trifluoromethyl (-CF3) group, as in this compound, can dramatically enhance the pharmacological profile of the parent molecule.[2] The -CF3 group is a bioisostere for methyl and chloro groups but possesses unique electronic properties.[3] Its high electronegativity and metabolic stability can lead to:

-

Enhanced Lipophilicity: Improving permeability across biological membranes.[2][4]

-

Increased Metabolic Stability: Blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.[4][5]

-

Modulated Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter pKa and lead to stronger interactions with biological targets.[5][6]

Given these advantages, predicting the bioactivity of novel trifluoromethylated indoles is a high-priority task in drug discovery. In silico methods provide a powerful toolkit for this initial exploration, enabling researchers to screen vast chemical space and generate testable hypotheses with significant savings in time and resources.[7][8]

An Integrated In Silico Workflow

The prediction of bioactivity for a novel compound is not a linear process but rather an integrated pipeline. Information from one computational method informs and refines the next, building a holistic profile of the molecule's potential. This guide outlines a workflow that begins with broad, ligand-based predictions and progressively narrows the focus to specific protein-ligand interactions.

Caption: Integrated workflow for in silico bioactivity prediction.

Foundational Step: Compound Preparation and ADMET Profiling

Before any activity prediction, the compound's structure must be correctly represented, and its fundamental drug-like properties must be assessed. This initial screening eliminates compounds with a low probability of becoming viable drugs.[9]

Protocol: ADMET Prediction using a Web Server

This protocol utilizes SwissADME, a free and widely used web tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[10][11]

-

Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) string for this compound. For the parent compound, it is c1cc2c(cc1C(F)(F)F)cn[nH]2.

-

Access SwissADME: Navigate to the SwissADME web server.

-

Input Molecule: Paste the SMILES string into the input box. You can also draw the structure using the provided molecular sketcher.[12]

-

Run Analysis: Execute the prediction. The server typically provides results within seconds for a single molecule.[12]

-

Data Interpretation: Analyze the output, focusing on the key parameters summarized in the table below. The "Bioavailability Radar" provides a quick visual assessment of drug-likeness.[13][14]

Data Presentation: Predicted ADMET Properties

The following table summarizes the predicted ADMET and physicochemical properties for the parent this compound scaffold.

| Property Category | Parameter | Predicted Value | Interpretation / Significance |

| Physicochemical | Formula | C9H6F3N | Basic molecular formula. |

| Molecular Weight | 185.15 g/mol | Within Lipinski's rule (<500), indicating good size for oral bioavailability.[15] | |

| Lipophilicity | Log P (iLOGP) | 2.59 | Indicates good lipophilicity, suggesting favorable membrane permeability.[4] |

| Water Solubility | ESOL Class | Moderately Soluble | Adequate solubility for absorption. |

| Pharmacokinetics | GI Absorption | High | High probability of being absorbed from the gastrointestinal tract.[13] |

| BBB Permeant | Yes | The molecule may cross the blood-brain barrier, suggesting potential for CNS activity. | |

| CYP Inhibitor | No (for major isoforms) | Low predicted risk of drug-drug interactions via inhibition of key metabolic enzymes.[16] | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Fulfills the criteria for a drug-like molecule, indicating a higher likelihood of oral bioavailability.[15] |

| Bioavailability Score | 0.55 | A standard score indicating a good probability of having favorable pharmacokinetic properties. |

Ligand-Based Target Prediction: Uncovering Potential Interactions

When the biological target of a compound is unknown, ligand-based methods provide the first clues by comparing the novel molecule to a vast database of compounds with known activities.[7] The underlying principle is that structurally similar molecules often share similar biological targets.

Protocol: Target Prediction using Similarity Search

This protocol uses SwissTargetPrediction, a web server that predicts protein targets based on a combination of 2D and 3D similarity measures.[17][18]

-

Access Server: Navigate to the SwissTargetPrediction web server.

-

Input Molecule: Enter the SMILES string for this compound.

-

Select Organism: Choose "Homo sapiens" to focus on human protein targets.

-

Initiate Prediction: Run the prediction algorithm.

-

Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. The results are often visualized as a pie chart categorized by protein class (e.g., enzymes, receptors, kinases). Examine the top-ranked targets and their associated known ligands to assess the credibility of the prediction.

For this compound, this approach may highlight targets commonly associated with the indole scaffold, such as serotonin receptors, cyclooxygenase (COX) enzymes, or various kinases, given the prevalence of indole derivatives in these areas.[19][20]

Structure-Based Validation: Molecular Docking

Once a list of potential targets is generated, structure-based methods like molecular docking are used to model the interaction between the ligand (this compound) and the protein target at an atomic level.[21] This allows for the prediction of binding conformation, orientation (pose), and an estimation of binding affinity.[22]

The "Why": Causality in Experimental Choices

-

Why Prepare the Protein? Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain water molecules, co-factors, or other ligands. These must be removed, and hydrogen atoms must be added to correctly model the physiological environment and ensure accurate charge and ionization states for the amino acid residues in the binding pocket.

-

Why Define a Binding Box? Docking algorithms search for the best fit within a defined space. Defining a "binding box" around the known active site (identified from a co-crystallized ligand or literature) focuses the computational effort, increasing the efficiency and accuracy of the simulation.

-

Why Use a Scoring Function? A scoring function is a mathematical model that estimates the binding free energy of the predicted ligand-protein complex. It ranks the different poses, with lower energy scores typically indicating a more favorable and stable interaction.

Caption: A typical workflow for molecular docking studies.

Protocol: Example Molecular Docking Workflow

This generalized protocol is based on the widely used AutoDock Vina software.

-

Obtain Structures:

-

Receptor: Download the 3D structure of a selected target protein (e.g., a COX enzyme) from the Protein Data Bank (PDB).

-

Ligand: Generate the 3D structure of this compound using software like Avogadro or a web server and perform energy minimization.

-

-

Prepare Receptor:

-

Using software like AutoDock Tools or PyMOL, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges (e.g., Gasteiger charges). Save the prepared protein in the required .pdbqt format.

-

-

Prepare Ligand:

-

Load the ligand structure, assign charges, and define rotatable bonds. Save in .pdbqt format.

-

-

Configure Docking:

-

Define the search space (grid box) around the active site of the protein.

-

Create a configuration file specifying the paths to the receptor and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.

-

-

Run Docking Simulation:

-

Execute the Vina command from the terminal, referencing the configuration file.

-

-

Analyze Results:

-

Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

-

Visualize the top-ranked pose in a molecular viewer to inspect key interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) between the indole ring, the -CF3 group, and the protein's active site residues.

-

Advanced Modeling: QSAR and Pharmacophore Approaches